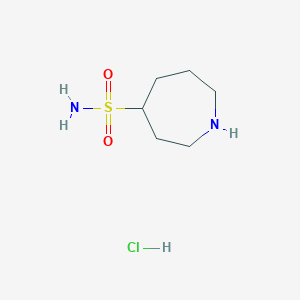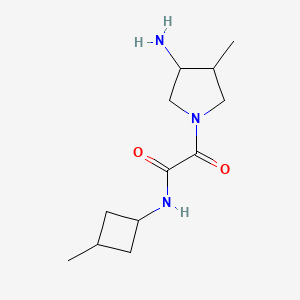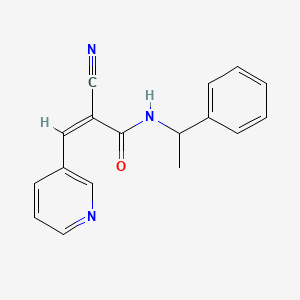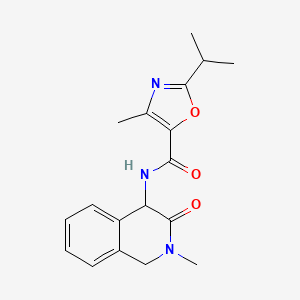![molecular formula C16H18F3NO3 B7358406 Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone](/img/structure/B7358406.png)
Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, tumor growth, and viral replication. It also has the ability to modulate neurotransmitter systems in the brain, which is why it has been studied for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has the ability to induce apoptosis in tumor cells, which makes it a potential anti-cancer agent. Additionally, it has been shown to inhibit viral replication by targeting viral enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone in lab experiments is its ability to target multiple pathways involved in various diseases. This makes it a versatile compound that can be used in a range of experiments. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone. One potential direction is the study of its use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is the study of its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and toxicity levels of this compound.
Synthesemethoden
The synthesis of Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone involves a multi-step process that includes the reaction of 2,3-dihydro-1,4-benzoxazine with an appropriate aldehyde or ketone, followed by a reduction process. The final product is obtained through the reaction of the intermediate with Oxepan-4-yl magnesium bromide.
Wissenschaftliche Forschungsanwendungen
Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone has been extensively studied for its potential applications in various fields of science. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)12-4-1-5-13-14(12)23-10-7-20(13)15(21)11-3-2-8-22-9-6-11/h1,4-5,11H,2-3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYWQYOFQAKZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C(=O)N2CCOC3=C(C=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B7358325.png)


![3-Butyl-8-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-7-methylpurine-2,6-dione](/img/structure/B7358337.png)
![1,7-dimethyl-N-(4-methyl-1H-indazol-6-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7358364.png)

![2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile](/img/structure/B7358371.png)

![1-(3-cyanophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropane-1-carboxamide](/img/structure/B7358381.png)
![6-Methoxy-3-methyl-4-[3-(4-methylpyrazol-1-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7358393.png)
![2-(4-methylpyrazol-1-yl)-1-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]ethanone](/img/structure/B7358400.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7358402.png)
![2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl-[2-(1H-pyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B7358404.png)
